molecular formula C25H17ClN2O3 B11560096 1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate

1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate

Cat. No.: B11560096
M. Wt: 428.9 g/mol
InChI Key: QYWQQZDALBRNRA-JVWAILMASA-N
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Description

1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate is a complex organic compound that features a naphthalene ring, a hydrazone linkage, and a chlorobenzoate ester

Preparation Methods

The synthesis of 1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 2-naphthaldehyde with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using nucleophiles such as amines or thiols.

Scientific Research Applications

1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science:

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and the naphthalene ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate include:

    1-{(E)-[2-(chlorobenzoyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate: This compound features a chlorobenzoyl group instead of a phenylcarbonyl group, which may alter its reactivity and binding properties.

    1-{(E)-[2-(methoxycarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate: The presence of a methoxycarbonyl group can influence the compound’s solubility and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H17ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H17ClN2O3/c26-20-13-10-19(11-14-20)25(30)31-23-15-12-17-6-4-5-9-21(17)22(23)16-27-28-24(29)18-7-2-1-3-8-18/h1-16H,(H,28,29)/b27-16+

InChI Key

QYWQQZDALBRNRA-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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